Diethyl 1,1-cyclopropanedicarboxylate
Overview
Description
Diethyl 1,1-cyclopropanedicarboxylate is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . It is a clear, colorless liquid that is used primarily in organic synthesis . The compound is known for its participation in ring-opening addition reactions with various nucleophilic reagents .
Mechanism of Action
C9H14O4C_9H_{14}O_4C9H14O4
. This compound is used as an organic intermediate . Here, we will discuss its mechanism of action.Target of Action
It’s known that this compound participates in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
Diethyl 1,1-cyclopropanedicarboxylate is known to participate in ring-opening addition reactions with various nucleophilic reagents . This suggests that the compound interacts with its targets by opening its cyclopropane ring and adding to the target molecule.
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (18621), density (1055 g/mL at 25 °C), and solubility in various organic solvents can influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, its participation in ring-opening addition reactions can lead to the synthesis or modification of organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity in ring-opening addition reactions may be influenced by the nature and concentration of the nucleophilic reagents present .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclopropanedicarboxylate is typically synthesized through the esterification of 1,1-cyclopropanedicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester . The product is then purified through fractional distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the cyclopropane ring, typically initiated by nucleophiles.
Ester hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Hydrolysis conditions: Acidic or basic conditions are used to hydrolyze the ester groups.
Major Products:
Ring-opening products: Depending on the nucleophile, the products can vary but generally include compounds with open-chain structures.
Hydrolysis products: The hydrolysis of this compound yields 1,1-cyclopropanedicarboxylic acid.
Scientific Research Applications
Diethyl 1,1-cyclopropanedicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound participates in ring-opening polymerization reactions to form polymers with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
- Diethyl malonate
- Diethyl oxalate
- Diethyl 1,3-acetonedicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
Comparison: Diethyl 1,1-cyclopropanedicarboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to other similar compounds . This makes it particularly useful in ring-opening reactions and polymerization processes .
Properties
IUPAC Name |
diethyl cyclopropane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUCZOHNYSLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165984 | |
Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-02-0 | |
Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1559-02-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21376 | |
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Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56NXJ5UMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key features of Diethyl 1,1-cyclopropanedicarboxylate's reactivity?
A1: this compound (DEC) is primarily known for its susceptibility to ring-opening reactions, particularly under anionic conditions. This reactivity stems from the strain inherent in the cyclopropane ring and the activating effect of the two ester groups.
- Anionic Ring-Opening Polymerization: DEC readily undergoes ring-opening polymerization in the presence of anionic initiators like sodium thiophenolate at elevated temperatures (80°C and above) []. This polymerization results in a carbon-chain polymer with ethyl ester substituents on every third carbon atom []. The polymerization exhibits characteristics of a quasi-living mechanism, yielding polymers with controlled molecular weights and narrow distributions [].
- Nucleophilic Ring-Opening: Beyond polymerization, DEC undergoes nucleophilic ring-opening with various nucleophiles. For example, it reacts with hydrazine hydrate, leading to the formation of heterocyclic compounds []. Additionally, strong nucleophiles like disodium tetracarbonylferrate can also open the cyclopropane ring [, ].
Q2: What is known about the thermal properties and solubility of poly(DEC)?
A2: Poly(DEC), the polymer derived from the ring-opening polymerization of DEC, exhibits interesting thermal properties.
- Thermal Stability: Thermal gravimetric analysis (TGA) reveals that poly(DEC) displays good thermal stability, remaining stable up to 275 °C [].
- Crystallinity: Differential scanning calorimetry (DSC) analysis indicates that poly(DEC) is a micro-crystalline polymer [].
Q3: What insights do the scientific papers provide about the mechanism of DEC polymerization?
A3: The research on DEC polymerization suggests a quasi-living anionic mechanism []. Several key observations support this conclusion:
- Initiator Dependence: Polymerization occurs in the presence of anionic initiators like sodium thiophenolate but not with metallic sodium alone. This finding highlights the crucial role of the anionic species in initiating the ring-opening process [, ].
- Controlled Molecular Weight: The polymerization yields polymers with narrow molecular weight distributions, indicating a controlled chain growth process typical of living polymerizations [].
- Relationship between Yield and Molecular Weight: The observed increase in the degree of polymerization with increasing polymer yield further supports the controlled nature of the polymerization [].
Q4: Are there any potential applications for DEC and its derivatives?
A4: While the provided research primarily focuses on the fundamental chemical reactivity of DEC, its unique reactivity and the properties of its polymer suggest potential applications:
- Waterproofing Agent: Although not directly related to the scientific papers focused on fundamental chemistry, DEC has been mentioned as a component in a patent for a water-proofing agent intended for water towers. The patent claims that a mixture containing DEC, among other ingredients, can enhance the water resistance of building materials [].
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